Chiral Purity and Stereochemical Integrity of (R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine
The commercial procurement of (R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine from suppliers like MolCore ensures a specified chemical purity of ≥98% . While a specific enantiomeric excess (ee) value is not provided in the public product literature, the defined (R)-configuration is the critical differentiating factor from its (S)-enantiomer (CAS not publicly listed for the (S)-form) and the racemic mixture. The use of the pure (R)-enantiomer is paramount, as the stereochemistry of the final polysubstituted piperazine or oxopiperazine product is dependent on the starting material's configuration [1].
| Evidence Dimension | Enantiomeric purity and configuration |
|---|---|
| Target Compound Data | Chemical purity ≥98% (typical vendor specification), (R)-enantiomer |
| Comparator Or Baseline | (S)-enantiomer (hypothetical) / Racemic mixture |
| Quantified Difference | Difference between a single enantiomer and a 50:50 mixture (or opposite enantiomer) dictates downstream diastereomeric purity. Without defined stereochemistry, subsequent products will be a mixture of diastereomers. |
| Conditions | Commercial product specification / General principles of stereoselective synthesis |
Why This Matters
For stereoselective synthesis, the procurement of the specific (R)-enantiomer is non-negotiable to avoid complex and costly chiral resolution steps in downstream products.
- [1] Mordini, A., Reginato, G., Calamante, M., & Zani, L. (2014). Stereoselective Synthesis of Polysubstituted Piperazines and Oxopiperazines. Useful Building Blocks in Medicinal Chemistry. Current Organic Chemistry, 18(9), 1132-1150. View Source
